3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound featuring a unique structure that combines an isoxazole ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the isoxazole ring followed by the introduction of the pyridine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure and have been studied for their biomedical applications.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused ring system and are known for their pharmacological activities.
Uniqueness
3-(4-Isopropylbenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the combination of the isoxazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H18N2O3 |
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Molecular Weight |
310.3 g/mol |
IUPAC Name |
6-methyl-3-[(4-propan-2-ylphenyl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H18N2O3/c1-10(2)13-6-4-12(5-7-13)9-15-16-14(18(21)22)8-11(3)19-17(16)23-20-15/h4-8,10H,9H2,1-3H3,(H,21,22) |
InChI Key |
PURYAAPAGPKHSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)CC3=CC=C(C=C3)C(C)C)C(=O)O |
Origin of Product |
United States |
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